![molecular formula C17H19N3O2S B3011826 2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-phenethylacetamide CAS No. 946342-10-5](/img/structure/B3011826.png)
2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-phenethylacetamide
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Description
Synthesis Analysis
Several synthetic methods exist for preparing thiazolo[3,2-a]pyrimidines. One effective approach involves three-component condensations of ethyl acetoacetate , 1,3-thiazol-2-amine , and aromatic aldehydes in isopropyl alcohol under ultrasonic activation . This method yields various derivatives, including the compound of interest.
Molecular Structure Analysis
The x-ray diffraction analysis of the spatial structure of our compound reveals its three-dimensional arrangement. This information is crucial for understanding its interactions with other molecules and potential biological targets .
Scientific Research Applications
- Thiazolo[3,2-a]pyrimidine derivatives, including 2-substituted ones, have demonstrated high antitumor activity . Researchers have explored their potential as scaffolds for designing new anticancer drugs. The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine makes it an interesting target for drug development.
- These compounds have also shown antibacterial activity . Investigating their mechanism of action and optimizing their efficacy could lead to novel antibacterial agents.
- Thiazolo[3,2-a]pyrimidine derivatives exhibit anti-inflammatory properties . Understanding their interactions with inflammatory pathways could contribute to the development of anti-inflammatory drugs.
- The thiazolo[3,2-a]pyrimidine moiety is amenable to modification by introducing new binding sites . Researchers can optimize ligand-receptor interactions by strategically modifying this scaffold.
- Thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives possess an active methylene group (C2H2) . This group is highly reactive toward various electrophilic reagents, making it a valuable center for functionalization.
- Some thiazolo[3,2-a]pyrimidine derivatives have been explored as acetylcholinesterase inhibitors . These compounds play a role in managing neurodegenerative diseases like Alzheimer’s.
Antitumor Activity
Antibacterial Properties
Anti-Inflammatory Effects
Modification Potential
Functionalization of Active Methylene Group
Acetylcholinesterase Inhibition
properties
IUPAC Name |
2-(7-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-12-9-16(22)20-14(11-23-17(20)19-12)10-15(21)18-8-7-13-5-3-2-4-6-13/h2-6,9,14H,7-8,10-11H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVIUCRKCOPOHKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(CSC2=N1)CC(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-phenethylacetamide |
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